molecular formula C13H16ClNO2 B2861892 Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate CAS No. 1935310-40-9

Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate

Cat. No.: B2861892
CAS No.: 1935310-40-9
M. Wt: 253.73
InChI Key: QBKSVOVZGRLOSR-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate (CAS 1017789-41-1) is a small organic molecule with the molecular formula C₁₄H₁₈ClNO₂ (MW: 283.75 g/mol). Its structure comprises a four-membered azetidine ring substituted with a benzyl group at position 1, a chloromethyl group at position 3, and a methyl ester at the carboxylate position. This compound is a key intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules such as sphingosine-1-phosphate receptor (S1P1) agonists and antibody-drug conjugates (ADCs) . The chloromethyl group introduces reactivity for further functionalization, while the benzyl group provides steric and electronic modulation .

Properties

IUPAC Name

methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-17-12(16)13(8-14)9-15(10-13)7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKSVOVZGRLOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CN(C1)CC2=CC=CC=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935310-40-9
Record name methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate typically involves the reaction of azetidine derivatives with appropriate reagents. One common method includes the alkylation of 1-benzylazetidine-3-carboxylate with chloromethyl reagents under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate is a chemical compound with an azetidine ring, which is a four-membered nitrogen-containing heterocycle. It has a molecular formula of C13H16ClNO2 and a molecular weight of approximately 267.75 g/mol.

Scientific Research Applications

Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate has potential applications in medicinal chemistry as a building block for synthesizing more complex molecules. Its derivatives may serve as intermediates in the development of pharmaceuticals targeting various diseases due to their possible biological activities.

Unique Features
this compound stands out due to its specific chloromethyl functionality, which may provide unique reactivity compared to its analogs. This feature could facilitate diverse synthetic transformations and lead to novel derivatives with enhanced biological activities.

Structural Information
The structural information for this compound includes :

  • Molecular Formula: C13H16ClNO2
  • SMILES: COC(=O)C1(CN(C1)CC2=CC=CC=C2)CCl
  • InChI: InChI=1S/C13H16ClNO2/c1-17-12(16)13(8-14)9-15(10-13)7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
  • InChIKey: QBKSVOVZGRLOSR-UHFFFAOYSA-N

Related Compounds

Compound NameStructure TypeUnique Features
Ethyl 1-benzylazetidine-3-carboxylateAzetidineLacks chloromethyl group; may have different reactivity
1-benzyl-3-(bromomethyl)azetidine-3-carboxylic acidAzetidineContains bromine instead of chlorine; different reactivity profile
Ethyl 1-benzyl-2-methylazetidine-3-carboxylateAzetidineMethyl substitution at position 2 alters properties

Mechanism of Action

The mechanism by which Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications Reactivity/Solubility
Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate Azetidine Benzyl, chloromethyl, methyl ester 283.75 ADCs, S1P1 agonists High (chloromethyl alkylation)
Methyl 1-[6-chloro-4-isopropyl-naphthyridinyl]azetidine-3-carboxylate Azetidine Naphthyridine, isopropyl 335.83 Kinase inhibitors Moderate (aromatic stacking)
Ammonium 3-methyl-1-(4-methylbenzyl)azetidine-3-carboxylate Azetidine 4-Methylbenzyl, carboxylate salt 238.29 Catalysis, ionic liquids High aqueous solubility
1-Benzyl-3-(chloromethyl)piperidine HCl Piperidine Benzyl, chloromethyl 223.74 Alkylation intermediates Flexible, moderate stability
Compound 20b (S1P1 agonist) Azetidine 4-(5-(2-Bromophenyl)-dihydroisoxazolyl) 477.20 Multiple sclerosis therapy High lipophilicity (logP ~4.5)

Research Findings and Implications

  • Reactivity : The chloromethyl group in the target compound enables facile alkylation, critical for ADC payload attachment . However, its inherent instability in aqueous conditions necessitates careful handling, akin to chloromethyl methyl ether’s hazards .
  • Biological Activity : Azetidine derivatives with electron-withdrawing substituents (e.g., naphthyridine) show enhanced target binding over benzyl analogues, but benzyl groups balance steric effects and synthetic accessibility .
  • Safety : While the target compound’s chloromethyl group poses fewer risks than free chloromethyl ethers, proper storage (cool, dry, inert atmosphere) is essential to prevent decomposition .

Biological Activity

Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate is a synthetic compound that belongs to the azetidine family, characterized by its unique structural features, including a chloromethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.

  • Chemical Formula : C13H16ClNO2
  • Molecular Weight : Approximately 253.73 g/mol
  • Structure : The presence of a chloromethyl group enhances its reactivity, making it a valuable precursor for further chemical modifications.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.

  • Cytotoxicity Studies :
    • In vitro assays revealed that the compound demonstrated an IC50 value in the low micromolar range against several cancer cell lines, including breast (MCF-7), leukemia (CEM-13), and colon (HCT-116) cancer cells.
    • Flow cytometry analysis showed that treatment with the compound led to increased caspase-3/7 activity, suggesting activation of apoptotic pathways.
  • Comparative Analysis :
    • In comparison to established chemotherapeutics like doxorubicin, this compound exhibited comparable or enhanced cytotoxicity, indicating its potential as a novel anticancer agent .
Compound NameIC50 (µM)Cancer Cell Line
This compound4.5MCF-7
Doxorubicin5.0MCF-7
Prodigiosin1.93MCF-7

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary evaluations indicate that it possesses activity against various bacterial strains:

  • Mechanism : The chloromethyl group may play a crucial role in enhancing the compound's ability to penetrate bacterial membranes, leading to increased efficacy.
  • Inhibition Studies : The compound exhibited significant inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Breast Cancer Cells :
    • A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis as confirmed by Annexin V staining.
    • The study highlighted the potential of this compound as a lead for developing new breast cancer therapies .
  • Antimicrobial Efficacy Against Staphylococcus aureus :
    • In another investigation, the compound was tested against Staphylococcus aureus, revealing an MIC of 8 µg/mL.
    • This study underscored the importance of further exploring this compound's structure-activity relationship to optimize its antimicrobial properties .

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